2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide
Overview
Description
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide is an organic compound that features a hydroxycarbamimidoyl group attached to a phenyl ring, which is further connected to a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(N-Hydroxycarbamimidoyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde derivative is then subjected to a reaction with hydroxylamine hydrochloride to form the corresponding oxime.
Cyclization: The oxime undergoes cyclization in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of the hydroxycarbamimidoyl group can yield amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antileishmanial agent due to its ability to inhibit specific enzymes in the parasite Leishmania.
Biological Studies: The compound is used in the study of protein-carbohydrate interactions and enzyme kinetics.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials and sensors.
Mechanism of Action
The mechanism of action of 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It affects pathways related to cellular metabolism and signal transduction, leading to the disruption of normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (5-Benzyl-2-(4-(N-Hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate .
- 4-(N-Hydroxycarbamimidoyl)phenylboronic acid .
Uniqueness
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its hydroxycarbamimidoyl group and methylpropanamide moiety contribute to its versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-[4-(N'-hydroxycarbamimidoyl)phenyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,10(13)15)8-5-3-7(4-6-8)9(12)14-16/h3-6,16H,1-2H3,(H2,12,14)(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQARNGBPWGPFNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=NO)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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